

Application Notes and Protocols: Lappaol F in Drug Discovery and Development

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Compound of Interest

Compound Name: *Lophanthoidin F*

Cat. No.: B1631845

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Introduction

Lappaol F is a natural lignan compound isolated from the seeds of *Arctium lappa* Linné (Asteraceae), commonly known as burdock.^[1] Traditionally used in Chinese medicine for its anti-inflammatory, antiviral, and antidiabetic properties, recent studies have highlighted its potential as an anticancer agent.^[1] Lappaol F has demonstrated potent antiproliferative effects across various cancer cell lines by inducing cell cycle arrest.^[1] These application notes provide an overview of the biological activity of Lappaol F, with a focus on its anticancer properties, mechanism of action, and relevant experimental protocols for its investigation in a research setting.

Biological Activity and Therapeutic Potential

Lappaol F has been identified as a promising candidate for cancer therapy due to its ability to inhibit tumor cell growth. Its primary mechanism of action involves the suppression of the Hippo-Yes-associated protein (YAP) signaling pathway, which is a critical regulator of cell proliferation and tumorigenesis.^[1] By targeting YAP, Lappaol F can modulate the transcription of oncogenes, leading to decreased cancer cell proliferation and induction of apoptosis.^[1]

Anticancer Activity:

- In vitro studies have shown that Lappaol F effectively suppresses the proliferation of various human cancer cell lines, including cervical (HeLa), colorectal (SW480), breast (MDA-MB-231), and prostate (PC3) cancer cells.^[1]

- In vivo studies using a colon xenograft mouse model demonstrated that administration of Lappaol F significantly inhibited tumor growth, reduced tumor size and weight, and increased tumor cell apoptosis, without significant toxicity to the animals.[1]

Anti-inflammatory Activity:

- Previous research has indicated that Lappaol F can inhibit lipopolysaccharide-induced nitric oxide production, suggesting potential anti-inflammatory effects.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the anticancer activity of Lappaol F.

Table 1: In Vitro Antiproliferative Activity of Lappaol F (IC50 values)

Cell Line	Cancer Type	IC50 (μmol/L) at 72h
HeLa	Cervical Cancer	41.5
MDA-MB-231	Breast Cancer	26.0
SW480	Colorectal Cancer	45.3
PC3	Prostate Cancer	42.9

Data extracted from a study on the effects of Lappaol F on the Hippo-YAP signaling pathway.[1]

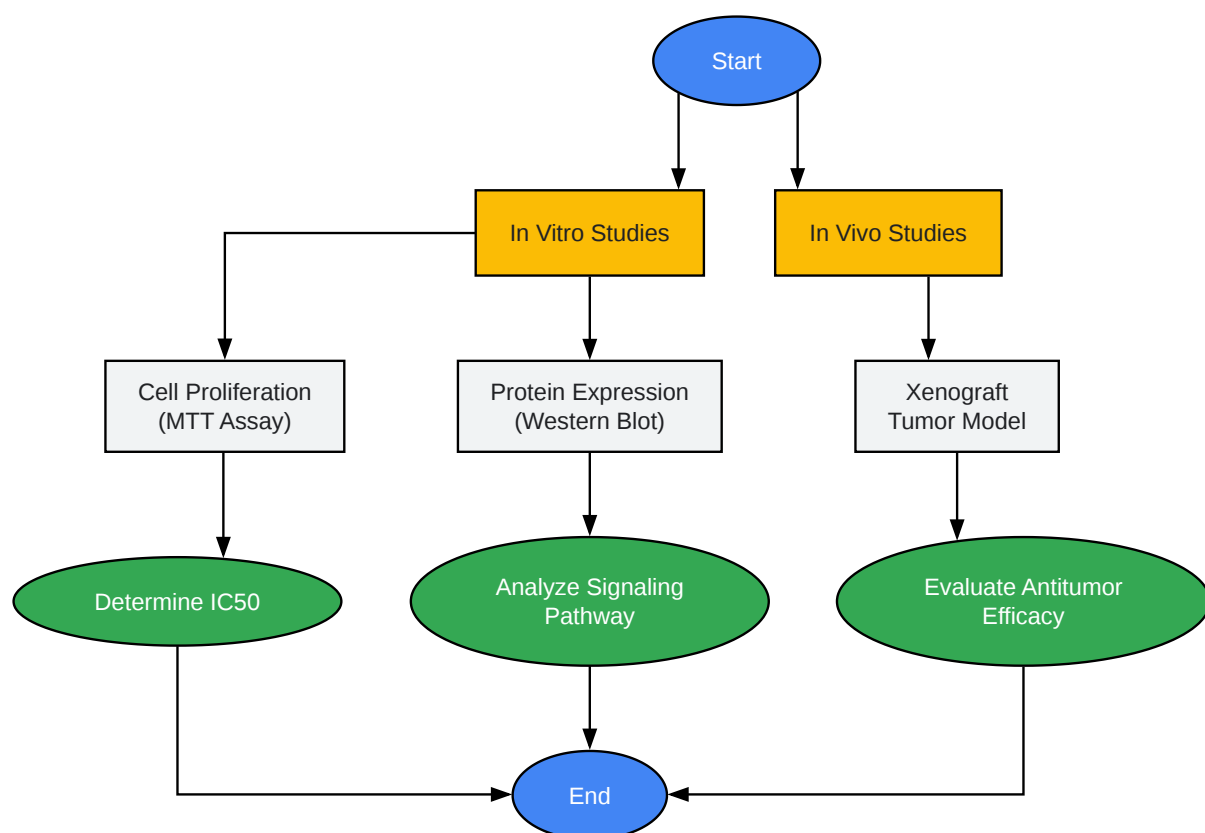
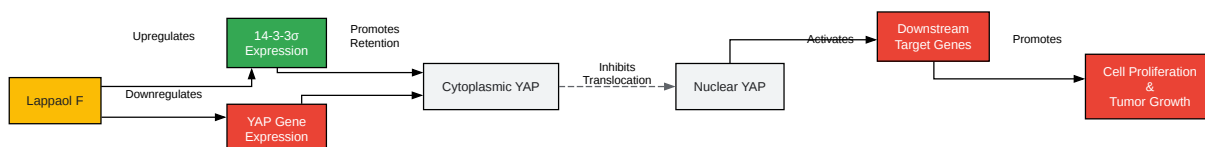
Table 2: In Vivo Antitumor Efficacy of Lappaol F in Colon Xenografts

Treatment Group	Dosage	Tumor Size Inhibition (%)	Tumor Weight Reduction (%)
Lappaol F	10 mg/kg/d	48	52
Lappaol F	20 mg/kg/d	55	57
Paclitaxel (Control)	10 mg/kg	48	40

Data from a 15-day study in nude mice with SW480 human colon cancer xenografts.[1]

Mechanism of Action: Hippo-YAP Signaling Pathway

Lappaol F exerts its anticancer effects by inhibiting the Hippo-YAP signaling pathway at both the transcriptional and post-translational levels.[1] It downregulates the expression of YAP and its downstream target genes.[1] Furthermore, Lappaol F increases the expression of 14-3-3 σ , a protein that promotes the cytoplasmic retention and subsequent degradation of YAP, thereby preventing its nuclear translocation and pro-oncogenic function.[1]



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References

- 1. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
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